molecular formula C16H13Br2N3O5 B3855401 N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

Cat. No. B3855401
M. Wt: 487.1 g/mol
InChI Key: SSDCQIUYCAOOSD-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as DBMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBMPA belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to bind to the colchicine-binding site on tubulin, which results in the disruption of microtubule dynamics and the inhibition of cell division. This mechanism of action is similar to that of other microtubule-targeting agents, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, which contributes to its cytotoxic activity. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have antimetastatic properties. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and for developing new anticancer agents. However, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has some limitations for lab experiments. It is relatively unstable and can decompose over time, which makes it difficult to store and handle. In addition, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new derivatives of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the investigation of the potential antimetastatic properties of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide and its derivatives. Finally, the use of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide as a tool for studying the mechanisms of cell death and for developing new anticancer agents is an area that warrants further investigation.

Scientific Research Applications

N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as an anticancer agent.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2N3O5/c1-25-16-10(6-11(17)7-12(16)18)8-19-20-15(22)9-26-14-5-3-2-4-13(14)21(23)24/h2-8H,9H2,1H3,(H,20,22)/b19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDCQIUYCAOOSD-UFWORHAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide

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